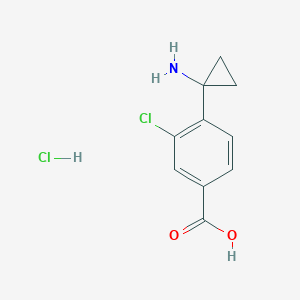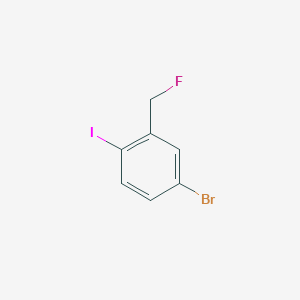![molecular formula C7H9IO2 B2607678 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one CAS No. 1781093-12-6](/img/structure/B2607678.png)
6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Iodomethyl)-5-oxaspiro[24]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and an oxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-5-oxaspiro[24]heptan-4-one typically involves the transformation of spiro[24]heptan-4-one through a series of chemical reactionsThe reaction conditions often involve the use of reagents such as iodine and a suitable base to facilitate the halogenation process .
Industrial Production Methods
While specific industrial production methods for 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine.
Análisis De Reacciones Químicas
Types of Reactions
6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized spiro compounds .
Aplicaciones Científicas De Investigación
6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one is largely dependent on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.4]heptan-4-one: A precursor in the synthesis of 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one.
Spiro[2.4]hepta-4,6-diene: Another spirocyclic compound with different functional groups and reactivity.
1,4-Dioxaspiro[2.4]heptan-5-one: A related compound with an oxygen-containing spiro ring system.
Uniqueness
This compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .
Propiedades
IUPAC Name |
6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSUTPLVEXFOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
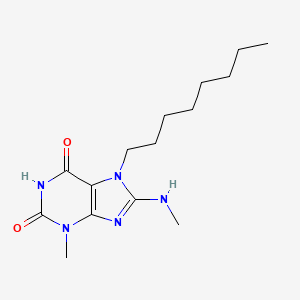
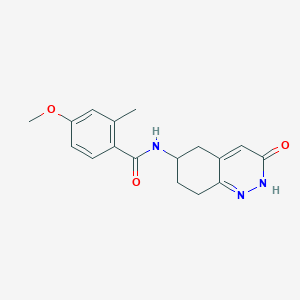
![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)
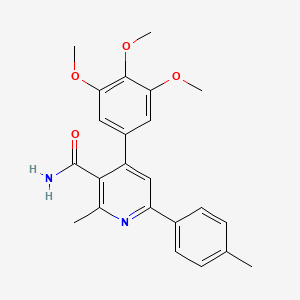
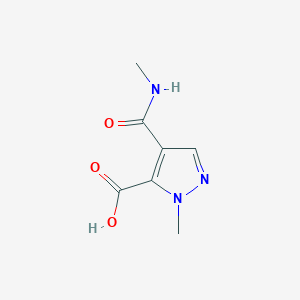
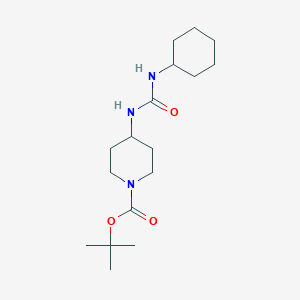
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2607605.png)
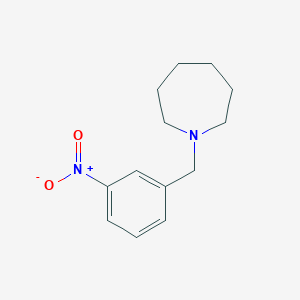
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2607608.png)
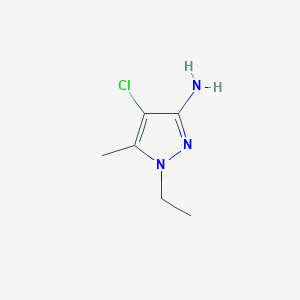
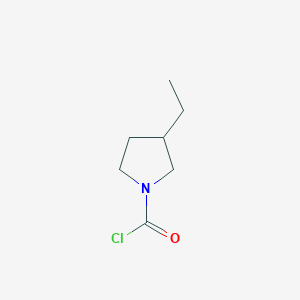
![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)
